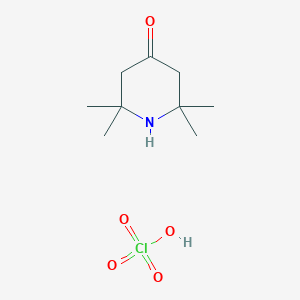
Perchloric acid--2,2,6,6-tetramethylpiperidin-4-one (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid–2,2,6,6-tetramethylpiperidin-4-one (1/1) is a compound that combines perchloric acid with 2,2,6,6-tetramethylpiperidin-4-one. Perchloric acid is a strong acid commonly used in analytical chemistry, while 2,2,6,6-tetramethylpiperidin-4-one is a derivative of piperidine, known for its stability and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylpiperidin-4-one typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the stable piperidinone structure.
Industrial Production Methods
Industrial production of 2,2,6,6-tetramethylpiperidin-4-one often follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of perchloric acid in combination with 2,2,6,6-tetramethylpiperidin-4-one is less common in industrial settings but can be synthesized through controlled acid-base reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidants: Oxone is commonly used for oxidation reactions.
Allylic Chlorides: Used in substitution reactions to form allylated products.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Major Products
Hydroxylamines: Formed through oxidation.
Allylated Tertiary Amines: Formed through substitution reactions.
Reduced Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylpiperidin-4-one is used in various scientific research applications:
Chemistry: It is used to prepare metallo-amide bases and silylketene acetals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of tyrosine kinase inhibitors and other medicinal compounds.
Industry: It is used in the preparation of hibarimicinone and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-one involves its ability to act as a hindered base, facilitating various chemical reactions. Its molecular targets include reactive intermediates in organic synthesis, where it stabilizes transition states and intermediates, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound used as a hindered base.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative with similar applications.
Lithium 2,2,6,6-tetramethylpiperidide: Used in selective deprotonation reactions.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-one is unique due to its stability and versatility in various chemical reactions. Its ability to form stable intermediates and transition states makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
61083-46-3 |
|---|---|
Formule moléculaire |
C9H18ClNO5 |
Poids moléculaire |
255.69 g/mol |
Nom IUPAC |
perchloric acid;2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H17NO.ClHO4/c1-8(2)5-7(11)6-9(3,4)10-8;2-1(3,4)5/h10H,5-6H2,1-4H3;(H,2,3,4,5) |
Clé InChI |
YMRISLLSIKGDBX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(N1)(C)C)C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
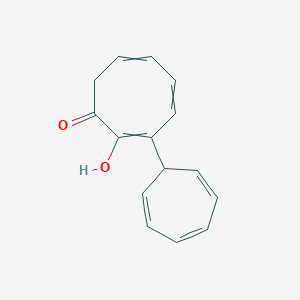
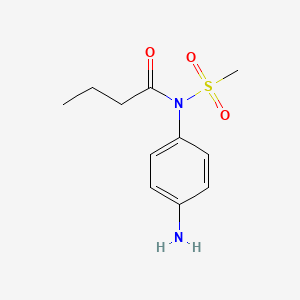
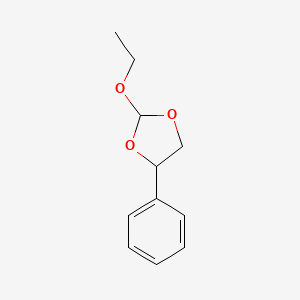
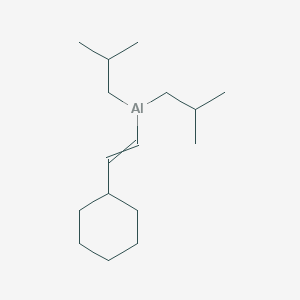

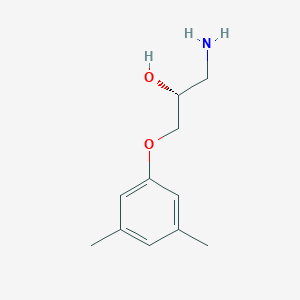
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
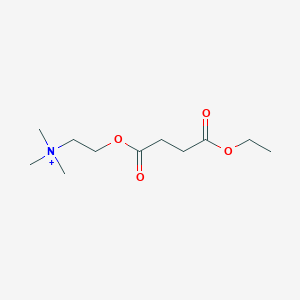
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)

